![molecular formula C20H22N2O6S B2825789 1-acetyl-N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-methylindoline-5-sulfonamide CAS No. 1105235-45-7](/img/structure/B2825789.png)

1-acetyl-N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-methylindoline-5-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

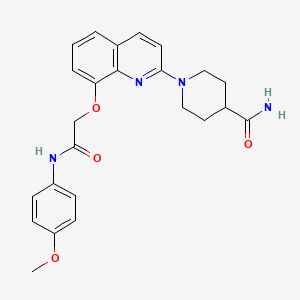

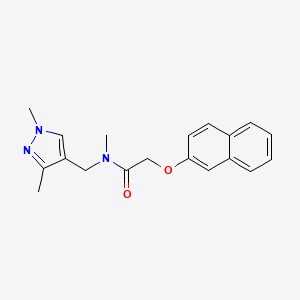

The compound “1-acetyl-N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-methylindoline-5-sulfonamide” is a complex organic molecule. It contains an indoline group, which is a common structure in many pharmaceuticals, and a benzo[d][1,3]dioxol-5-yloxy group, which is a structure found in many natural products .

Scientific Research Applications

Synthesis and Biological Screening

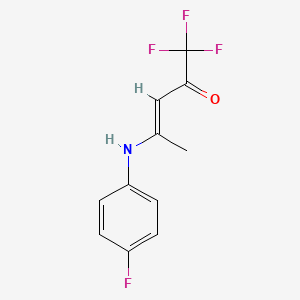

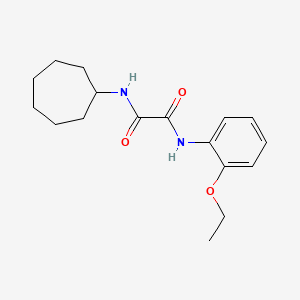

A study involved synthesizing ethylated sulfonamides with a 1,4-benzodioxane moiety. These compounds, including variants similar to the requested sulfonamide, were tested against various enzymes and bacterial strains. The results showed that the synthesized compounds were good inhibitors of lipoxygenase and moderate inhibitors of acetylcholinesterase, butyrylcholinesterase, and α-glucosidase. Some compounds also exhibited good antibacterial properties (Irshad et al., 2016).

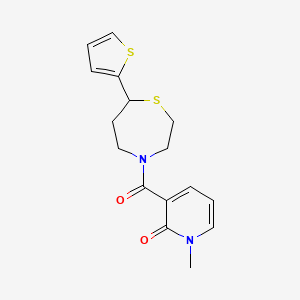

Potential as Prodrugs

Another research focused on N-acyl derivatives of N-methylsulfonamides, which can be seen as potential prodrug forms for the sulfonamide group. The study found that these derivatives were hydrolyzed enzymatically to yield the parent sulfonamide, suggesting their potential use in prodrug applications (Larsen et al., 1988).

Enzyme Inhibition Studies

Research on sulfonamides with benzodioxane and acetamide moieties revealed substantial inhibitory activity against yeast α-glucosidase and weak inhibition against acetylcholinesterase. The in silico molecular docking results were consistent with the in vitro enzyme inhibition data, highlighting the potential of these compounds in enzyme inhibition (Abbasi et al., 2019).

Antioxidant and Acetylcholinesterase Inhibition

A study on N-substituted benzene sulfonamide showed significant antioxidant activities and prominent activity against acetylcholinesterase enzyme. This suggests the potential application of these compounds, including the one , in treating conditions like Alzheimer’s disease (Fatima et al., 2013).

Alzheimer’s Disease Therapeutic Agents

The synthesis of new sulfonamides derived from 4-methoxyphenethylamine showed that these compounds, similar to the requested sulfonamide, had inhibitory effects on acetylcholinesterase and DPPH. This points to their potential as therapeutic agents for Alzheimer’s disease (Abbasi et al., 2018).

Mechanism of Action

Target of Action

The primary targets of this compound are microtubules and their component protein, tubulin . Microtubules play a crucial role in cell division, and hence, they are a leading target for anticancer agents .

Mode of Action

This compound interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction causes mitotic blockade and induces cell apoptosis .

Biochemical Pathways

The compound affects the biochemical pathways related to cell division and apoptosis. By targeting microtubules and tubulin, it disrupts the normal function of these structures, leading to cell cycle arrest and apoptosis .

Result of Action

The compound’s action results in cell cycle arrest at the S phase and induces apoptosis in cancer cells . This leads to a reduction in the proliferation of cancer cells, contributing to its anticancer activity .

Biochemical Analysis

Biochemical Properties

The compound interacts with various enzymes and proteins, playing a significant role in biochemical reactions . For instance, it has been found to exhibit activity against various cancer cell lines . The nature of these interactions is complex and involves multiple biochemical pathways .

Cellular Effects

1-acetyl-N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-methylindoline-5-sulfonamide has been shown to have significant effects on various types of cells and cellular processes . It influences cell function, including impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The compound exerts its effects at the molecular level through various mechanisms. It has been found to cause cell cycle arrest at the S phase and induce apoptosis in certain cancer cells . These effects are likely due to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound can change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of the compound can vary with different dosages in animal models .

Metabolic Pathways

It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It could potentially interact with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It could potentially have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name |

1-acetyl-N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-2-methyl-2,3-dihydroindole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O6S/c1-13-9-15-10-17(4-5-18(15)22(13)14(2)23)29(24,25)21-7-8-26-16-3-6-19-20(11-16)28-12-27-19/h3-6,10-11,13,21H,7-9,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTAQJGNANBNBQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(N1C(=O)C)C=CC(=C2)S(=O)(=O)NCCOC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(6-Phenylpyridazin-3-yl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2825706.png)

![2-(2-(2-(Tert-butyl)phenoxy)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2825711.png)

![3-(3-methoxybenzyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2825722.png)

![2-(4-Fluorophenoxy)-1-(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2825729.png)